

An In-depth Technical Guide to N,O-Dimethylhydroxylamine Hydrochloride

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Compound of Interest

Compound Name: *N,O-Dimethylhydroxylamine*

Cat. No.: B073530

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N,O-Dimethylhydroxylamine hydrochloride, also known by synonyms such as N-Methoxy-N-methylamine hydrochloride, is a pivotal reagent in modern organic synthesis. Its primary utility lies in its application for the formation of Weinreb amides, which are stable and versatile intermediates for the synthesis of ketones and aldehydes. This technical guide provides a comprehensive overview of its chemical properties, experimental protocols for its principal application, and its broader role in synthetic and analytical chemistry.

Core Chemical and Physical Properties

N,O-Dimethylhydroxylamine hydrochloride is a white to off-white crystalline solid that is stable under standard conditions, though it is known to be hygroscopic.^{[1][2][3]} It is highly soluble in water and also shows solubility in organic solvents like methanol and dimethyl sulfoxide.^{[1][4][5]}

Quantitative Data Summary

The following tables summarize the key physical, chemical, and spectroscopic properties of **N,O-Dimethylhydroxylamine** hydrochloride.

Table 1: General and Physicochemical Properties

Property	Value	References
CAS Number	6638-79-5	[6]
Molecular Formula	C ₂ H ₈ ClNO (or C ₂ H ₇ NO·HCl)	[6][7]
Molecular Weight	97.54 g/mol	[8][6]
Appearance	White to off-white crystalline powder	[4][8][9][10]
Melting Point	110 - 118 °C	[6][10][11][12]
Density	~1 g/cm ³	[8]
pKa (conjugate acid)	4.75	[13]
Solubility	Soluble in water, methanol, DMSO	[1][5]

Table 2: Spectroscopic and Stability Data

Parameter	Description	References
¹ H NMR	Spectrum consistent with structure; typically run in DMSO-d ₆ .	[14][15]
Mass Spectrum	Molecular ion peak (of free amine) at m/z 61.	[16]
Stability	Stable under normal conditions; Hygroscopic.	[2][4]
Incompatibilities	Strong oxidizing agents, bases.	[3]
Decomposition	Thermal decomposition may produce HCl, NO _x , CO, CO ₂ .	[8]

Key Applications in Synthesis

The paramount application of **N,O-Dimethylhydroxylamine** hydrochloride is in the synthesis of Weinreb-Nahm amides. These amides are exceptionally useful because they react with organometallic reagents (like Grignard or organolithium reagents) to form a stable tetrahedral intermediate, which upon acidic workup yields a ketone.^{[17][18]} This two-step process prevents the common problem of over-addition that leads to alcohol formation.^[18]

Beyond this cornerstone reaction, the compound is also utilized in:

- The synthesis of various heterocyclic compounds such as 2-acyloxazoles.^{[1][9]}
- The preparation of inhibitors for biological targets, such as NLS-derived BC peptides.^{[1][9]}
- The production of agrochemicals, including certain insecticides and fungicides.^[19]
- Analytical chemistry, where it can be used for the derivatization of carbonyl compounds for detection.^[10]

Experimental Protocols

Protocol 1: General Synthesis of a Weinreb Amide from an Acid Chloride

This protocol describes a common laboratory procedure for the formation of a Weinreb amide from a carboxylic acid chloride.

Objective: To convert a carboxylic acid chloride into its corresponding N-methoxy-N-methylamide (Weinreb amide).

Materials:

- Carboxylic acid chloride (1.0 equiv)
- **N,O-Dimethylhydroxylamine** hydrochloride (1.1 equiv)
- Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as solvent
- A non-nucleophilic base, such as pyridine or triethylamine (NEt₃) (2.2 equiv)

- Inert atmosphere (Nitrogen or Argon)
- Standard glassware for anhydrous reactions

Procedure:

- In a round-bottom flask under an inert atmosphere, dissolve **N,O-Dimethylhydroxylamine** hydrochloride in the chosen anhydrous solvent.
- Cool the solution to 0 °C using an ice bath.
- Slowly add the base (e.g., triethylamine) to the solution and stir for 10-15 minutes. This deprotonates the hydroxylamine hydrochloride to its free base form.
- In a separate flask, dissolve the carboxylic acid chloride in the same anhydrous solvent.
- Add the acid chloride solution dropwise to the cold hydroxylamine solution.
- Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
- Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude Weinreb amide.
- Purify the product via column chromatography if necessary.

Protocol 2: One-Pot Synthesis of a Weinreb Amide from a Carboxylic Acid using POCl_3

This modern protocol avoids the need to first prepare an acid chloride.

Objective: To directly convert a carboxylic acid into its corresponding Weinreb amide.

Materials:

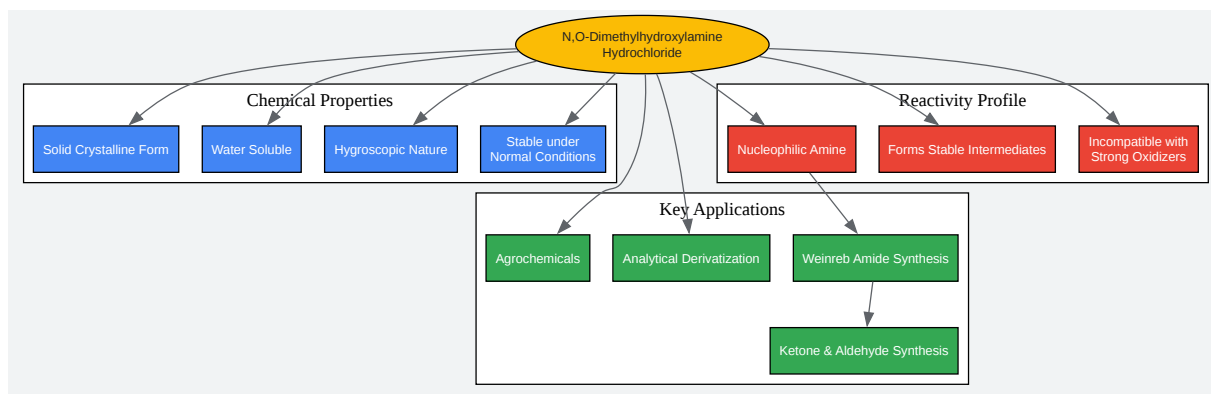
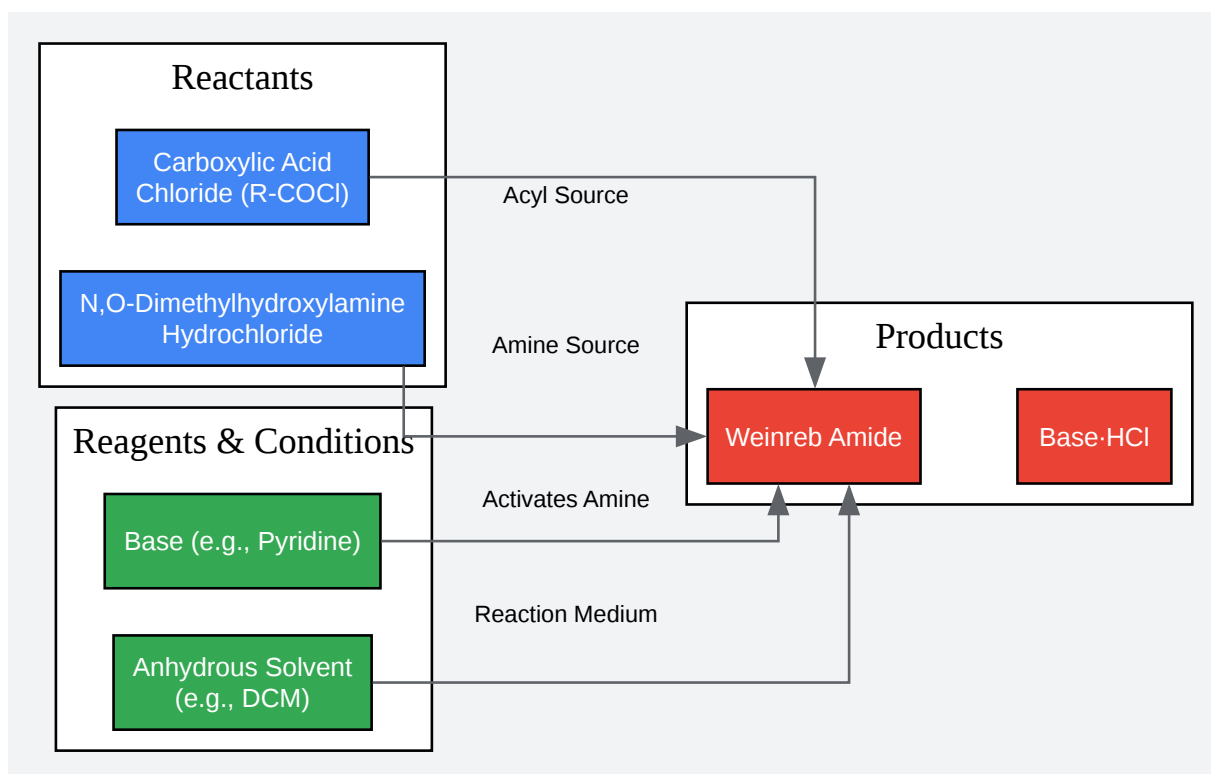
- Carboxylic acid (1.0 equiv)
- **N,O-Dimethylhydroxylamine** hydrochloride (1.5 equiv)
- Phosphorus oxychloride (POCl_3) (1.2 equiv)
- A hindered base, such as N,N-Diisopropylethylamine (DIPEA) (4.0 equiv)
- Anhydrous dichloromethane (DCM) as solvent
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a stirred solution of the carboxylic acid, **N,O-Dimethylhydroxylamine** hydrochloride, and DIPEA in anhydrous DCM at room temperature, add POCl_3 dropwise.[\[20\]](#)
- Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC or LC-MS.[\[20\]](#) This method has been shown to be effective for a variety of sterically hindered and functionalized carboxylic acids, often resulting in high yields.[\[20\]](#)
- After the reaction is complete, work up the mixture using a standard aqueous wash and extraction procedure as described in Protocol 1.
- The crude product is then purified, typically by silica gel chromatography.

Visualizations

The following diagrams illustrate the key reaction pathway and the conceptual relationships of **N,O-Dimethylhydroxylamine** hydrochloride's properties and uses.



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